A Technical Guide to the Spectroscopic Characterization of 2-(Pyridine-2-ylamino)nicotinonitrile
A Technical Guide to the Spectroscopic Characterization of 2-(Pyridine-2-ylamino)nicotinonitrile
This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 2-(Pyridine-2-ylamino)nicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and analysis of related small molecules. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and verification of this compound.
While direct experimental spectra for 2-(Pyridine-2-ylamino)nicotinonitrile are not widely published, this guide will present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies and interpretations provided herein serve as a robust framework for the analysis of this and other related aminopyridine derivatives.
Molecular Structure and Key Features
2-(Pyridine-2-ylamino)nicotinonitrile is a molecule of significant interest due to its unique structural features, which are expected to impart specific biological activities. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Pyridine-2-ylamino)nicotinonitrile, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both pyridine rings, as well as a characteristic signal for the amine proton. The chemical shifts (δ) are predicted based on the electronic effects of the substituents on the pyridine rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.0 - 10.0 | Singlet (broad) | - |
| H6' | 8.3 - 8.5 | Doublet | ~4-5 |
| H8 | 8.2 - 8.4 | Doublet of doublets | ~5, 2 |
| H5 | 7.8 - 8.0 | Doublet of doublets | ~8, 2 |
| H4' | 7.6 - 7.8 | Triplet of doublets | ~8, 2 |
| H6 | 7.4 - 7.6 | Doublet of doublets | ~8, 5 |
| H5' | 7.0 - 7.2 | Triplet | ~8 |
| H3' | 6.8 - 7.0 | Doublet | ~8 |
Note: The assignments are based on standard pyridine and aminopyridine chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The presence of the nitrile group will have a distinct downfield shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 162 |
| C2' | 155 - 159 |
| C4 | 152 - 156 |
| C6' | 148 - 152 |
| C4' | 138 - 142 |
| C6 | 135 - 139 |
| C5 | 118 - 122 |
| CN | 115 - 119 |
| C3' | 114 - 118 |
| C5' | 112 - 116 |
| C3 | 105 - 109 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR data for this type of compound is as follows:
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Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyridine-2-ylamino)nicotinonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
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¹H NMR Acquisition:
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Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
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Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Predicted Mass Spectrum Data
For 2-(Pyridine-2-ylamino)nicotinonitrile (C₁₁H₈N₄), the expected monoisotopic mass is approximately 196.07 g/mol .
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Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be most effective, yielding a prominent protonated molecular ion.
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Expected Molecular Ion: [M+H]⁺ at m/z ≈ 197.08.
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Fragmentation: Fragmentation patterns would likely involve cleavage of the C-N bond between the two pyridine rings, as well as fragmentation of the individual pyridine rings.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an ESI source.
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Data Acquisition:
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Infuse the sample solution directly into the ESI source.
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Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
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Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
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Data Analysis:
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Identify the molecular ion peak and confirm the molecular weight.
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Analyze the fragmentation pattern to support the proposed structure.
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Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of 2-(Pyridine-2-ylamino)nicotinonitrile is expected to show characteristic absorption bands for the N-H, C≡N, C=N, and C=C functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong |
| C=N and C=C Stretches (Pyridine rings) | 1550 - 1650 | Strong-Medium |
| N-H Bend | 1500 - 1600 | Medium |
| C-H Bending (Aromatic) | 650 - 900 | Strong-Medium |
The N-H stretching vibration is a key diagnostic peak for the amino linkage.[2] The strong absorption of the nitrile group is also a highly characteristic feature.[3]
Experimental Protocol for IR Spectroscopy
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Sample Preparation:
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Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
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Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Schematic of an FTIR spectrometer workflow.
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of 2-(Pyridine-2-ylamino)nicotinonitrile. While this guide presents predicted data based on sound chemical principles and analysis of related compounds, experimental verification is crucial. The protocols outlined herein provide a solid foundation for researchers to obtain high-quality spectroscopic data for this and similar novel chemical entities, ensuring their structural integrity and purity for further investigation and development.
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides | CHIMIA. Available at: [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. Available at: [Link]
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